molecular formula C18H20N2O3 B13792548 Barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- CAS No. 66940-57-6

Barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl-

Cat. No.: B13792548
CAS No.: 66940-57-6
M. Wt: 312.4 g/mol
InChI Key: FKOWNCWHGSPKPZ-UHFFFAOYSA-N
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Description

Barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. This compound is known for its unique structure, which includes a cyclohexylideneethyl group and a phenyl group attached to the barbituric acid core. Barbituric acid derivatives have been widely studied for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting barbituric acid with an appropriate aldehyde or ketone in the presence of a base such as piperidine or morpholine . The reaction conditions are generally mild, often conducted at room temperature in organic solvents or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of water as a solvent and recyclable catalysts, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Barbituric acid, 5-(cyclohexylideneethyl)-5-phenyl- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexylideneethyl group and the phenyl group enhances its interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

66940-57-6

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

5-(2-cyclohexylideneethyl)-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H20N2O3/c21-15-18(14-9-5-2-6-10-14,16(22)20-17(23)19-15)12-11-13-7-3-1-4-8-13/h2,5-6,9-11H,1,3-4,7-8,12H2,(H2,19,20,21,22,23)

InChI Key

FKOWNCWHGSPKPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CCC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3)CC1

Origin of Product

United States

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